4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
Description
Properties
IUPAC Name |
4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18/h1-8,15H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYMBHPFLJWLJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501222303 | |
| Record name | 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501222303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2918-83-4 | |
| Record name | 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2918-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Hydroxyazobenzene-4-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002918834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC3792 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501222303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-hydroxyazobenzene-4-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diazotization Step
- 4-Aminophenol (4-hydroxyaniline)
- Nitrous acid (generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid)
- The reaction is carried out at low temperatures (0–5 °C) to stabilize the diazonium salt.
- Acidic medium (usually HCl) to maintain the protonated form of the amine and facilitate diazotization.
- Sodium nitrite reacts with HCl to generate nitrous acid (HNO2).
- HNO2 reacts with the amino group of 4-aminophenol, forming the diazonium salt intermediate.
- The diazonium salt is stable at low temperatures and is used immediately for coupling.
Coupling Reaction
- Benzenesulfonic acid or its sodium salt (benzenesulfonate)
- The diazonium salt solution is added to a cold solution of benzenesulfonic acid under slightly alkaline to neutral pH.
- Temperature is maintained low (0–5 °C) to control reaction rate and prevent side reactions.
- The coupling reaction forms the azo bond (-N=N-) linking the two aromatic rings.
- Formation of 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid as a precipitate or in solution depending on conditions.
- The product is often purified by recrystallization or chromatographic methods to achieve high purity.
Industrial Production Considerations
- Large-scale synthesis involves precise control of temperature and pH to maximize yield and purity.
- Continuous or batch reactors with cooling systems are employed to maintain the low temperature required for diazotization.
- Purification steps include filtration, washing, and recrystallization.
- Quality control involves spectral analysis (UV-Vis, IR, NMR) and elemental analysis to confirm structure and purity.
Reaction Conditions and Parameters Summary
| Step | Reactants | Conditions | Notes |
|---|---|---|---|
| Diazotization | 4-Aminophenol, NaNO2, HCl | 0–5 °C, acidic medium | Generate diazonium salt |
| Coupling | Diazonium salt, Benzenesulfonic acid | 0–5 °C, neutral to slightly alkaline pH | Forms azo bond, product precipitates |
| Purification | Recrystallization or chromatography | Ambient to slightly elevated temperature | Removes impurities and unreacted materials |
Chemical Reaction Analysis
- The diazotization is a key step requiring strict temperature control to avoid decomposition.
- The azo coupling is an electrophilic aromatic substitution where the diazonium salt acts as an electrophile.
- The sulfonic acid group on benzenesulfonic acid enhances solubility and directs coupling ortho or para to the sulfonic acid substituent.
- The hydroxy group on 4-aminophenol activates the aromatic ring toward electrophilic substitution, favoring coupling at the para position relative to the hydroxyl group.
Research Findings and Spectral Characterization
- UV-Vis spectra of the compound show characteristic azo chromophore absorption bands, confirming azo bond formation.
- IR spectra confirm the presence of hydroxyl (broad peak ~3400 cm⁻¹), sulfonic acid (strong peaks near 1150 and 1380 cm⁻¹), and azo (-N=N-) functional groups.
- NMR spectra show aromatic proton signals consistent with substituted phenyl rings.
- Elemental analysis matches theoretical values for C, H, N, S content.
Additional Synthetic Routes and Related Compounds
- Some studies have synthesized related azo compounds by coupling diazonium salts derived from other substituted anilines with sulfonated aromatic compounds, expanding the family of sulfonic acid-containing azo dyes.
- Coumarin-based azo dyes have been synthesized by coupling diazonium salts with coumarin derivatives, illustrating the versatility of the azo coupling method.
- These methods confirm that diazotization followed by azo coupling remains the cornerstone of synthesizing sulfonic acid azo compounds.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield & Purity Considerations | References |
|---|---|---|---|---|
| Diazotization + Coupling | 4-Aminophenol, NaNO2, Benzenesulfonic acid | 0–5 °C, acidic then neutral pH | High yield, requires temperature control | |
| Industrial Scale Synthesis | Same as above | Controlled batch/continuous reactors | High purity via recrystallization | |
| Coupling with Coumarin Derivatives | Diazonium salts + coumarin sulfonates | Refluxing ethanol, varied pH | Produces related azo dyes with sulfonic acid groups |
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The diazenyl group can be reduced to form an amine.
Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Sulfonamide derivatives
Scientific Research Applications
Overview
4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid, also known as a diazo compound, is characterized by its unique structure that includes a diazenyl group attached to a benzene ring substituted with a hydroxyl and a sulfonic acid group. This compound has garnered attention in various fields, including organic synthesis, biological research, and industrial applications.
Organic Synthesis
This compound is utilized as a reagent in organic synthesis. It serves as a precursor for synthesizing more complex molecules, particularly in the development of azo dyes and other organic compounds. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution reactions.
Reactions:
- Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
- Reduction: The diazenyl group can be reduced to yield primary amines.
- Substitution: The sulfonic acid group can undergo nucleophilic substitutions.
Biological Studies
The compound has been studied for its potential biological applications, particularly in understanding the effects of sulfonic acid groups on biological systems. It has shown promise in modulating protein misfolding and aggregation, which is significant in the context of neurodegenerative diseases such as Alzheimer’s.
Case Study:
Research indicates that azo compounds like this compound can reduce the formation and toxicity of amyloid-beta peptides, which are implicated in Alzheimer's disease. This suggests its potential role as a therapeutic agent to combat protein aggregation in neurodegenerative conditions .
Corrosion Inhibition
The compound has been investigated for its efficacy as a corrosion inhibitor for mild steel in acidic environments. Its ability to adsorb onto metal surfaces forms a protective layer that significantly reduces corrosion rates.
Mechanism:
The protective action is attributed to the adsorption properties of the compound, which allow it to form a barrier against corrosive agents present in hydrochloric acid solutions .
Dye Production
This compound is crucial in the production of dyes and pigments used in textiles and other materials. Its azo structure allows it to impart vivid colors and stability to various substrates.
Chemical Manufacturing
In industrial settings, this compound is utilized for synthesizing other chemicals and intermediates due to its versatile reactivity. It is produced under controlled conditions to ensure high purity and yield .
Mechanism of Action
The mechanism by which 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonic acid group can engage in ionic interactions. These interactions can influence various biological processes, such as enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
4-[(4-Aminophenyl)diazenyl]benzenesulfonic Acid
- Structure: Replaces the hydroxyl group with an amino (-NH₂) group at position 3.
- Properties: Higher basicity due to the amino group, altering solubility in acidic media. UV-Vis absorption shifts to longer wavelengths compared to the hydroxyl analog, as electron-donating -NH₂ enhances conjugation .
- Applications : Used in dye synthesis and as a precursor for azo pigments.
4-[(4-Bromophenyl)sulfonyl]benzoic Acid Derivatives
- Structure : Features a bromine atom on the phenyl ring and a sulfonyl (-SO₂-) group instead of sulfonic acid.
- Properties :
- Applications : Explored in medicinal chemistry for enzyme inhibition.
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-sulfonic Acid
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide
Sodium 4-(4-Hydroxyphenylazo)benzenesulfonate (Tropaeolin Y)
- Structure : Sodium salt of the target compound.
- Properties :
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., -SO₃H) stabilize the azo linkage, while electron-donating groups (e.g., -OH, -NH₂) enhance conjugation and redshift UV-Vis absorption .
- Biological Relevance : Sulfonic acid derivatives exhibit higher aqueous solubility, making them suitable for drug delivery systems. Benzimidazole and pyrazoline analogs show promise in targeting enzymes like carbonic anhydrase .
- Synthetic Flexibility : Diazotization reactions allow modular substitution, enabling tailored properties for dyes or bioactive molecules .
Biological Activity
4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid, a compound with the CAS number 2918-83-4, is part of the azo dye family. Azo dyes are characterized by their nitrogen-nitrogen double bond (–N=N–), and this particular compound exhibits significant biological activity, which has implications in various fields including pharmacology and environmental science.
Chemical Structure and Properties
The chemical structure of this compound consists of a diazo group attached to a phenolic compound and a sulfonic acid group. This configuration contributes to its solubility in water and its ability to interact with biological systems.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action likely involves the disruption of bacterial cell membranes, leading to cell lysis and death.
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage. In vitro assays have shown that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress .
Cytotoxic Effects
Cytotoxicity studies reveal that this compound can induce apoptosis in cancer cell lines. The compound's ability to trigger programmed cell death is attributed to its capacity to generate reactive oxygen species (ROS), leading to cellular damage and eventual death of malignant cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, disrupting normal cellular functions.
- Membrane Interaction : Its hydrophobic properties allow it to integrate into lipid membranes, altering membrane fluidity and potentially affecting receptor interactions.
- Reactive Oxygen Species Generation : The compound can induce oxidative stress by generating ROS, which can damage cellular components such as DNA, proteins, and lipids .
Study on Antimicrobial Activity
A study conducted on the antimicrobial efficacy of various azo compounds, including this compound, showed that it exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess the potency of the compound.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Study on Antioxidant Activity
In another study assessing the antioxidant potential of various compounds, this compound was found to scavenge free radicals effectively. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was utilized for this purpose.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
Q & A
Basic: What are the optimal synthetic routes for 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid, and how do reaction conditions influence yield?
The compound is synthesized via diazonium coupling reactions , where 4-aminobenzenesulfonic acid is diazotized and coupled with 4-hydroxyphenol. Key steps include:
- Diazotization : Use sodium nitrite in acidic media (HCl, 0–5°C) to convert the amine to a diazonium salt .
- Coupling : React the diazonium salt with 4-hydroxyphenol under alkaline conditions (pH 8–10) to form the azo bond. Elevated temperatures (~10–20°C) improve reaction rates but require pH stabilization to avoid side products .
- Purification : Crystallization from ethanol/water mixtures enhances purity (>95%) .
Yield optimization hinges on stoichiometric control of nitrous acid and pH monitoring to prevent over-acidification, which degrades the diazonium intermediate .
Basic: How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?
- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to coupling between the sulfonic acid and azo groups. The hydroxyl proton (phenolic -OH) is observed as a singlet at δ 9.8–10.2 ppm but may broaden in DMSO due to hydrogen bonding .
- FT-IR : Key peaks include:
- Mass Spectrometry : ESI-MS typically shows [M-H]⁻ at m/z 309.1 (calculated for C₁₂H₁₀N₂O₄S⁻) .
Advanced: What computational methods predict the tautomeric behavior of the azo-phenolic group in aqueous solutions?
The compound exhibits pH-dependent tautomerism :
- Azo-quinone hydrazone tautomerism : DFT studies (B3LYP/6-311+G**) show the azo form dominates at pH < 7, while the hydrazone form (with proton transfer from phenolic -OH to azo nitrogen) stabilizes at pH > 10 due to deprotonation .
- Solvent effects : Polarizable continuum models (PCM) indicate water stabilizes the hydrazone form by 4–6 kcal/mol compared to nonpolar solvents .
Experimental validation via UV-Vis spectroscopy shows λmax shifts from 430 nm (azo, acidic) to 510 nm (hydrazone, basic), aligning with computational predictions .
Advanced: How do structural modifications (e.g., sulfonic acid position) affect electrochemical properties?
| Modification | Redox Potential (V vs. Ag/AgCl) | Stability in Aqueous Media |
|---|---|---|
| Para-sulfonic acid | -0.45 (reduction of azo bond) | High (pH 2–12) |
| Meta-sulfonic acid | -0.38 | Moderate (pH 4–10) |
| Ortho-sulfonic acid | -0.52 | Low (prone to hydrolysis) |
The para-substituted derivative exhibits superior stability due to reduced steric hindrance and resonance stabilization of the sulfonate group, which delocalizes electron density across the aromatic ring . Cyclic voltammetry in buffered solutions (0.1 M PBS) confirms a quasi-reversible redox process, critical for applications in electrochemical sensors .
Basic: What are the primary research applications of this compound in biomedicine?
- Protein Binding Studies : The sulfonic acid group enhances water solubility, enabling use in fluorescence quenching assays to study albumin binding. Stern-Volmer analysis reveals a binding constant (Kb) of 1.2 × 10⁴ M⁻¹ .
- Antimicrobial Screening : Azo derivatives show moderate activity against E. coli (MIC = 128 µg/mL) due to membrane disruption, validated via SEM imaging of cell wall damage .
Advanced: How can contradictory data on azo bond stability in biological systems be resolved?
Conflicting reports on azo bond cleavage (e.g., enzymatic vs. pH-driven) arise from:
- Methodological differences : LC-MS/MS detects cleavage products in hepatic microsomes (CYP450-mediated), while UV-Vis assays underreport degradation in serum (pH 7.4) due to protein interference .
- Redox conditions : Adding antioxidants (e.g., ascorbate) reduces false-positive degradation rates by 30% in cell culture media .
Standardizing assay conditions (e.g., anaerobic environments, controlled glutathione levels) mitigates contradictions .
Basic: What analytical techniques quantify this compound in complex matrices (e.g., environmental samples)?
- HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), mobile phase = 60:40 acetonitrile/0.1% H₃PO₄, retention time = 6.8 min, LOD = 0.1 µg/mL .
- Capillary Electrophoresis : 50 mM borate buffer (pH 9.2), detection at 254 nm, migration time = 4.2 min, LOQ = 0.05 µg/mL .
Advanced: What role does hydrogen bonding play in crystallographic packing?
Single-crystal X-ray diffraction (SCXRD) reveals:
- Intermolecular H-bonds : Phenolic -OH forms O-H⋯O bonds with sulfonate oxygens (d = 2.65 Å), creating a 2D layered structure .
- π-π stacking : Azo-bridged aromatic rings stack with a centroid distance of 3.8 Å, stabilizing the lattice .
Thermogravimetric analysis (TGA) shows dehydration at 110°C, consistent with H-bond disruption before thermal decomposition (~280°C) .
Basic: How does this compound interact with metal ions in aqueous solutions?
- Complexation with Cu²⁺ : Forms a 1:2 (metal:ligand) complex at pH 5–6, detected via bathochromic shift in UV-Vis (Δλ = 40 nm). Stability constant (log β) = 8.2 .
- Sensing Applications : Selective fluorescence quenching in the presence of Fe³⁺ (LOD = 0.5 µM) via static quenching mechanisms .
Advanced: What strategies improve photostability for applications in optoelectronics?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
